molecular formula C17H21N3O2 B5903463 N-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide

N-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide

Cat. No. B5903463
M. Wt: 299.37 g/mol
InChI Key: IJSWMLRQFWGZPB-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide, also known as JNJ-38431055, is a small molecule inhibitor that has been developed for the treatment of Alzheimer's disease. It is a potent and selective inhibitor of beta-secretase 1 (BACE1), which is an enzyme involved in the production of beta-amyloid peptides, a hallmark of Alzheimer's disease.

Mechanism of Action

N-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide is a potent and selective inhibitor of BACE1, which is an enzyme involved in the production of beta-amyloid peptides. By inhibiting BACE1, N-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide reduces the production of beta-amyloid peptides, which are known to accumulate in the brains of Alzheimer's disease patients and contribute to the development of the disease.
Biochemical and Physiological Effects:
N-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide has been shown to significantly reduce the levels of beta-amyloid peptides in the brain, which is a hallmark of Alzheimer's disease. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. These findings suggest that N-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide has the potential to be an effective treatment for Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide is its potency and selectivity for BACE1. This makes it a useful tool for studying the role of BACE1 in the production of beta-amyloid peptides and the development of Alzheimer's disease. One limitation of N-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide. One direction is to further investigate its efficacy in animal models of Alzheimer's disease, including its effects on cognitive function and beta-amyloid levels. Another direction is to investigate its potential as a therapeutic agent for Alzheimer's disease in clinical trials. Additionally, N-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide could be used as a tool to study the role of BACE1 in other diseases, such as diabetes and cancer.

Synthesis Methods

The synthesis of N-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the imidazole ring with a tert-butyldimethylsilyl (TBDMS) group. The second step involves the reaction of the protected imidazole with 3-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde to form the corresponding imidazolyl benzaldehyde. The third step involves the reduction of the imine to form the corresponding amine, followed by the removal of the TBDMS group to form the final product, N-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide.

Scientific Research Applications

N-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide has been extensively studied in preclinical models of Alzheimer's disease. It has been shown to significantly reduce the levels of beta-amyloid peptides in the brain, which is a hallmark of Alzheimer's disease. N-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. These findings suggest that N-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide has the potential to be an effective treatment for Alzheimer's disease.

properties

IUPAC Name

N-[(3-ethylimidazol-4-yl)methyl]-3-(2-methylprop-2-enoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-4-20-12-18-9-15(20)10-19-17(21)14-6-5-7-16(8-14)22-11-13(2)3/h5-9,12H,2,4,10-11H2,1,3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSWMLRQFWGZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC=C1CNC(=O)C2=CC(=CC=C2)OCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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